The Strategic Application of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) in DNA Damage Response (DDR) Drug Discovery
The Strategic Application of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) in DNA Damage Response (DDR) Drug Discovery
Executive Summary
In the rapidly evolving landscape of targeted oncology, the design of small-molecule inhibitors requires building blocks that offer both predictable reactivity and favorable physicochemical properties. 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) has emerged as a high-value synthetic intermediate. As an azaindole derivative, it serves as a privileged scaffold in medicinal chemistry, acting as a bioisostere for purines and indoles.
Most notably, in December 2025, this specific compound was utilized as a critical building block in the discovery of ART5537 , the first highly potent and selective small-molecule probe for Exonuclease 1 (EXO1)[1]. This whitepaper provides an in-depth technical analysis of CAS 875340-57-1, detailing its chemical rationale, integration into advanced synthetic workflows, and its downstream application in disrupting homologous recombination (HR) in cancer cells.
Chemical Profile and Structural Rationale
To understand the utility of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, one must analyze the causality behind its structural features:
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The Azaindole Core: The pyrrolo[2,3-c]pyridine ring system provides excellent hydrogen-bonding capabilities (acting as an acceptor via the pyridine nitrogen) and
-stacking potential. This makes it highly complementary to the hydrophobic pockets and ATP-binding sites of various enzymes. -
The 1-Methyl Group: In complex, multi-step syntheses, an unprotected pyrrole nitrogen can undergo unwanted N-alkylation, N-acylation, or lead to tautomeric mixtures that complicate purification and characterization. The 1-methyl group acts as a permanent, sterically compact protecting group that "locks" the conformation, ensuring high atom economy and regioselectivity in subsequent steps[2].
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The 7-Chloro Handle: The chlorine atom is positioned ortho to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen activates the 7-position toward Nucleophilic Aromatic Substitution (
) and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). This allows for rapid diversification of the scaffold[3].
Physicochemical Properties
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Molecular Formula:
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Molecular Weight: 166.61 g/mol
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Topological Polar Surface Area (TPSA): 17.82 Ų (Highly favorable for cellular permeability)
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LogP: ~2.22 (Optimal lipophilicity for avoiding non-specific hydrophobic interactions)[3]
Core Application: The Synthesis of ART5537 (EXO1 Inhibitor)
Exonuclease 1 (EXO1) is a 5′
In a landmark study published in the Journal of Medicinal Chemistry, researchers utilized 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine to synthesize ART5537. The azaindole-derived core of the molecule was rationally designed to fit into the active site of EXO1, forming a targeted hydrogen bond with Arg96 and engaging in an extended
Workflow detailing the integration of CAS 875340-57-1 in the synthesis of ART5537.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols describe the utilization of CAS 875340-57-1 and the subsequent biological validation of the synthesized EXO1 inhibitor.
Protocol A: Coupling of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Causality Check: While the 7-chloro position is activated, the electron-rich nature of the fused pyrrole ring slightly dampens the electrophilicity of the pyridine ring compared to a bare 2-chloropyridine. Therefore, strong bases (like NaH) or elevated temperatures are required to drive the reaction to completion[5].
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Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the nucleophilic intermediate (e.g., INT 2, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF provides the high dielectric constant necessary to stabilize the transition state of the
reaction. -
Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
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Reagent Addition: Add 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise to the reaction mixture[5].
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Heating: Heat the reaction mixture to 90 °C for 12–18 hours. Monitor the reaction via LC-MS. Self-Validation: The disappearance of the
167 peak (CAS 875340-57-1) and the appearance of the product mass confirms conversion. -
Workup: Quench the reaction with saturated aqueous
to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled precursor.
Protocol B: Biochemical Validation of EXO1 Inhibition
Causality Check: To prove that the synthesized derivative (e.g., ART5537) successfully inhibits EXO1, a fluorescence-quenching assay is utilized. EXO1's natural function is to degrade dsDNA. By using a dsDNA substrate tagged with a fluorophore on the 3' end and a quencher on the complementary strand, exonuclease activity will physically separate the fluorophore from the quencher, generating a signal[1].
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Substrate Preparation: Anneal a 5'-overhang dsDNA substrate containing a 3'-fluorophore (e.g., Cy5) and a 5'-quencher (e.g., BHQ2) on the complementary strand.
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Enzyme Incubation: In a 384-well black microplate, add recombinant human EXO1 protein (final concentration 0.5 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM
, 0.1 mg/mL BSA). Rationale: is strictly required as EXO1 relies on a two-metal-ion catalytic mechanism. -
Compound Addition: Add the synthesized inhibitor (e.g., ART5537) in a 10-point dose-response series (ranging from 10
M to 0.1 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow for target engagement. -
Reaction Initiation: Add the fluorescent dsDNA substrate (final concentration 50 nM) to initiate the reaction.
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Kinetic Readout: Measure fluorescence continuously for 30 minutes at
nm. -
Data Analysis: Calculate the initial velocity (
) for each well. Plot against the log of the inhibitor concentration to determine the . Self-Validation: A potent compound like ART5537 will yield an in the low nanomolar range (e.g., 3.4 nM), indicating successful target engagement[6].
Quantitative Data & Structure-Activity Relationship (SAR)
The successful integration of CAS 875340-57-1 into the ART5537 scaffold yielded profound biological results. The table below summarizes the quantitative data comparing the precursor, the final active probe, and its stereoisomer control.
| Compound / Reagent | Role in Workflow | MW ( g/mol ) | Primary Target | Key Chemical / Biological Feature | |
| CAS 875340-57-1 | Synthetic Precursor | 166.61 | N/A | N/A | Reactive 7-chloro handle; locked N-methyl conformation[3]. |
| ART5537 | Final Active Probe | 447.88 | EXO1 | 3.4 nM | Highly selective EXO1 inhibition; synergistic with PARP inhibitors[6]. |
| Compound 30 | Negative Control | 447.88 | EXO1 | ~170 nM | The (R)-enantiomer of ART5537; 50-fold weaker, used to validate on-target HR suppression[1]. |
Biological Mechanism of Action: Synthetic Lethality
The ultimate value of utilizing 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine lies in the biological mechanism of the drugs it helps create. ART5537 inhibits EXO1, which prevents the resection of DNA double-strand breaks. When combined with a PARP inhibitor (PARPi) or Ionizing Radiation (IR)—which induce massive amounts of DNA damage—the cancer cell is unable to repair the damage via Homologous Recombination (HR). This forces the cell into apoptosis, a concept known as Synthetic Lethality [6],[4].
Mechanism of ART5537-induced synthetic lethality via EXO1 inhibition and HR suppression.
References
- Google Patents. "Inhibitors of VEGF receptor and HGF receptor signaling (AU2005266803A1)." Google Patents, 2005.
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Mann, S. E., et al. "Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1." Journal of Medicinal Chemistry, ACS Publications, December 8, 2025. Available at:[Link]
